3-Ethyl-2,4-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

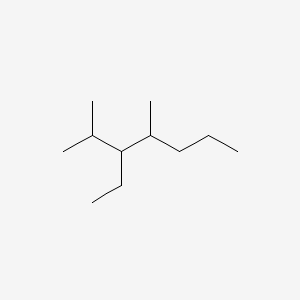

2D Structure

3D Structure

Properties

CAS No. |

61868-24-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,4-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-10(5)11(7-2)9(3)4/h9-11H,6-8H2,1-5H3 |

InChI Key |

OBCGEYFMJYXFJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylheptane is a branched alkane hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. This technical guide provides a comprehensive overview of its chemical and physical properties, general synthetic and analytical approaches, and safety information. Given its nature as a simple hydrocarbon, it is primarily of interest in fundamental chemical research, as a component in fuel mixtures, or as a non-polar solvent.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Source |

| CAS Number | 61868-24-4 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [2][3] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 179°C | [4] |

| Density | 0.7594 g/cm³ | [4] |

| Refractive Index | 1.4246 | [4] |

| Melting Point | -57.06°C (estimate) | [4] |

General Synthetic and Analytical Approaches

Synthetic Strategies

Synthesis of a branched alkane like this compound would typically involve the formation of the carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the fully saturated alkane. Potential synthetic routes could include:

-

Grignard Reaction: A Grignard reagent could be reacted with an appropriate ketone or aldehyde to assemble the carbon backbone, followed by dehydration and hydrogenation.

-

Wittig Reaction: An olefination reaction, such as the Wittig reaction, could be employed to create a specific alkene precursor, which would then be hydrogenated to yield the final alkane.[5][6]

-

Alkylation: Friedel-Crafts alkylation or similar reactions could be used to add alkyl groups to a smaller hydrocarbon chain.

The following diagram illustrates a generalized workflow for the synthesis and purification of a branched alkane.

Caption: A generalized workflow for the synthesis and purification of branched alkanes.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of analytical techniques would be employed.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the compound and confirm its molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the connectivity of protons and carbons. |

| Infrared (IR) Spectroscopy | To confirm the presence of C-H bonds and the absence of functional groups (e.g., C=C, C=O, O-H). |

The logical workflow for the analytical characterization is depicted in the diagram below.

Caption: A logical workflow for the analytical characterization of a chemical compound.

Safety and Handling

As with other flammable liquid hydrocarbons, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards are expected to be similar to other flammable alkanes.

General Safety Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Biological Activity and Applications

There is currently no significant information in the scientific literature regarding specific biological activities or signaling pathways associated with this compound. As a simple, non-functionalized alkane, it is not expected to have high biological activity. Its primary applications are likely to be in areas such as:

-

Fuel Additives: Branched alkanes can improve the octane (B31449) rating of gasoline.

-

Solvents: Due to its non-polar nature, it can be used as a solvent for other non-polar substances.

-

Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other chemical compounds.

Conclusion

This compound is a branched alkane with well-defined chemical and physical properties. While specific experimental protocols and biological data are scarce, its synthesis, analysis, and handling can be approached using standard methods for similar aliphatic hydrocarbons. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

- 1. This compound | CAS#:61868-24-4 | Chemsrc [chemsrc.com]

- 2. This compound | C11H24 | CID 53423712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl-2,4-dimethylheptane [webbook.nist.gov]

- 4. 2,4-dimethyl-3-ethylheptane [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

Physicochemical Properties of 3-Ethyl-2,4-dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C11H24.[1][2] As a member of the alkane family, its properties are primarily dictated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds, leading to weak van der Waals intermolecular forces. This technical guide provides a summary of the available physicochemical data for this compound and outlines the general experimental protocols for determining these properties in alkanes.

It is important to note that this compound is a specific, non-commercial isomer of undecane. As such, detailed experimental data for this particular compound is scarce in publicly available literature. The data presented is a combination of computed properties and general knowledge of alkanes. Furthermore, as a simple hydrocarbon, it is not known to be involved in biological signaling pathways and is not a typical molecule of interest in drug development, which usually focuses on compounds with specific functional groups that can interact with biological targets.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Due to a lack of specific experimental values in the literature for this isomer, some fields are noted as "Not Available."

| Property | Value | Source |

| Molecular Formula | C11H24 | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| CAS Number | 61868-24-4 | [1][2] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available | |

| Solubility in Water | Predicted to be very low | |

| LogP (Octanol-Water Partition Coefficient) | 4.10480 (Computed) | [1] |

General Experimental Protocols

The determination of physicochemical properties for alkanes like this compound follows standard organic chemistry laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of a liquid alkane, the boiling point can be determined by micro-boiling point determination.

Methodology:

-

A small amount of the sample is placed in a capillary tube, which is then attached to a thermometer.

-

The thermometer and capillary tube assembly are immersed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

The heating bath is gradually heated.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

For more precise measurements, distillation according to ASTM D86 or a similar standard can be employed.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Methodology:

-

A pycnometer (a flask with a specific volume) is accurately weighed when empty.

-

The pycnometer is filled with the liquid alkane, and any excess is removed to ensure the volume is precise.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the empty weight from the filled weight.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Alternatively, a vibrating tube densimeter can be used for highly accurate measurements.[3][4]

Gas Chromatography for Purity and Identification

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[5][6] For a sample of this compound, GC can be used to determine its purity and to identify it by comparing its retention time to that of a known standard.

Methodology:

-

A small amount of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

-

The components of the sample interact differently with the stationary phase based on their boiling points and polarities, causing them to separate.

-

A detector at the end of the column registers the components as they elute.

-

The time it takes for a component to travel through the column is its retention time, which is a characteristic of the compound under specific GC conditions.

-

For alkanes, a nonpolar stationary phase is typically used, and elution order is primarily determined by boiling point.[6]

Logical Relationships and Workflows

Relationship Between Alkane Structure and Boiling Point

The boiling point of alkanes is directly related to the strength of the intermolecular van der Waals forces. The following diagram illustrates the factors influencing the boiling point of alkanes.

Caption: Relationship between alkane structure and boiling point.

General Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a liquid alkane.

Caption: Generalized experimental workflow.

References

Stereoisomers of 3-Ethyl-2,4-dimethylheptane and their structures

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,4-dimethylheptane

Introduction

This compound is a saturated acyclic alkane with the molecular formula C₁₁H₂₄.[1] Its structure contains multiple substitution points along the main heptane (B126788) chain, leading to the potential for stereoisomerism. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For professionals in drug development and chemical synthesis, a thorough understanding of the specific stereoisomers of a molecule is critical, as different spatial arrangements can lead to vastly different biological activities and physicochemical properties. This guide provides a detailed analysis of the stereoisomers of this compound, including the identification of its chiral centers, the structure of each stereoisomer, their relationships, and a discussion of relevant experimental methodologies.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. To identify the chiral centers in this compound, a systematic analysis of each carbon atom in the main chain is required.

The structure is as follows:

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃ at C1), another methyl group (the substituent), and the rest of the carbon chain from C3. Since two of the substituents are identical methyl groups, C2 is not a chiral center .

-

Carbon-3 (C3): This carbon is bonded to four distinct groups:

-

A hydrogen atom (-H)

-

An isopropyl group (-CH(CH₃)₂)

-

An ethyl group (-CH₂CH₃)

-

A sec-butyl group (-CH(CH₃)CH₂CH₂CH₃) Since all four groups are different, C3 is a chiral center .

-

-

Carbon-4 (C4): This carbon is also bonded to four distinct groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

The large substituent group attached at C3 (-CH(CH₂CH₃)CH(CH₃)₂) As these four groups are different, C4 is a chiral center .

-

With two chiral centers (n=2) at the C3 and C4 positions, the maximum number of possible stereoisomers is 2ⁿ, which equals four .

Structures and Nomenclature of Stereoisomers

The four stereoisomers arise from the possible "right-handed" (R) or "left-handed" (S) configurations at each of the two chiral centers. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]

Cahn-Ingold-Prelog Priority Assignment

At Chiral Center C3: The four groups are prioritized based on the atomic number of the atoms directly attached to C3, moving outwards until a point of difference is found.[4]

-

-CH(CH₃)CH₂CH₂CH₃ (Priority 1)

-

-CH(CH₂CH₃)CH(CH₃)₂ (Priority 2 - This was an error in the initial analysis, the groups attached to C3 are H, ethyl, isopropyl, and the rest of the chain from C4. Let's re-evaluate)

Corrected Priority Assignment at C3 :

-

-CH(CH₃)CH₂CH₂CH₃ (The C4 group) - Highest Priority

-

-CH₂CH₃ (Ethyl group)

-

-CH(CH₃)₂ (Isopropyl group from C2)

-

-H (Hydrogen) - Lowest Priority

Corrected Priority Assignment at C4 :

-

-CH(CH₂CH₃)CH(CH₃)₂ (The C3 group) - Highest Priority

-

-CH₂CH₂CH₃ (Propyl group)

-

-CH₃ (Methyl group)

-

-H (Hydrogen) - Lowest Priority

Stereoisomer Structures

The four stereoisomers are presented below with their full IUPAC names.

-

(3R, 4R)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)

-

(3S, 4S)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)

-

(3R, 4S)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)

-

(3S, 4R)-3-Ethyl-2,4-dimethylheptane (Structure with wedges and dashes indicating 3D orientation)

(Note: Generating accurate 3D perspective drawings without a dedicated chemical drawing tool is challenging. The descriptions define the required structures.)

Relationships Between Stereoisomers

The four stereoisomers exist as two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other is diastereomeric.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (boiling point, density) but rotate plane-polarized light in equal and opposite directions.

-

Pair 1: (3R, 4R) and (3S, 4S)

-

Pair 2: (3R, 4S) and (3S, 4R)

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties.

-

For example, (3R, 4R) is a diastereomer of (3R, 4S) and (3S, 4R).

-

The logical relationship between these isomers is visualized in the diagram below.

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the individual stereoisomers of this compound. This is common for complex, non-commercial alkanes. The table below summarizes the key physicochemical properties that would be expected to differ between the isomers.

| Property | Enantiomers (e.g., (3R,4R) vs. (3S,4S)) | Diastereomers (e.g., (3R,4R) vs. (3R,4S)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |

| NMR/IR Spectra | Identical | Different |

| Biological Activity | Can be significantly different | Can be significantly different |

Data for specific isomers is not available in cited literature.

Experimental Protocols

The synthesis and separation of specific stereoisomers of a chiral alkane like this compound require advanced organic chemistry techniques.

Stereoselective Synthesis

Achieving a specific stereoisomer directly through synthesis (stereoselective synthesis) is the most elegant approach. For a complex alkane, this would likely involve a multi-step process starting from a chiral precursor or using a chiral catalyst.

General Methodology (Hypothetical):

-

Starting Material: A smaller, commercially available chiral molecule (e.g., a chiral alcohol or aldehyde) would serve as the foundation.

-

Carbon Chain Elongation: A series of stereocontrolled reactions, such as asymmetric alkylation or aldol (B89426) reactions, would be used to build the carbon skeleton. Chiral auxiliaries or catalysts (e.g., those based on proline or transition metals with chiral ligands) would be employed to control the stereochemistry at the C3 and C4 positions.

-

Functional Group Removal: Once the carbon skeleton with the desired stereochemistry is assembled, all functional groups (e.g., hydroxyl, carbonyl) would be removed through reduction or deoxygenation reactions to yield the final alkane. For example, a ketone could be reduced to a methylene (B1212753) group via a Wolff-Kishner or Clemmensen reduction.

Chiral Separation (Resolution)

If a stereoselective synthesis is not feasible, a mixture of stereoisomers (e.g., a racemic mixture of enantiomers or a mixture of all four diastereomers) can be synthesized and then separated.

Methodology: Chiral Chromatography

-

Stationary Phase: A chiral stationary phase (CSP) is used in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. These phases are themselves enantiomerically pure and interact differently with the various stereoisomers of the analyte.

-

Elution: The mixture of stereoisomers is passed through the column. Due to the differential diastereomeric interactions between the isomers and the chiral stationary phase, they travel through the column at different rates.

-

Separation: The isomers elute from the column at different retention times, allowing for their separation and collection as pure, individual stereoisomers. The choice of the specific CSP and the mobile phase conditions (solvent, temperature, flow rate) must be optimized for the target molecule.

Conclusion

References

An In-depth Technical Guide to the IUPAC Nomenclature of Complex Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC) for naming complex branched alkanes. A standardized nomenclature is paramount in the scientific community, particularly in fields like organic chemistry, pharmacology, and drug development. It ensures unambiguous communication, facilitates the organization of chemical information in databases, and is a critical component of regulatory submissions.[1][2][3][4][5][6][7][8][9] The structural complexity of many active pharmaceutical ingredients necessitates a rigorous and logical naming system to avoid errors in research, manufacturing, and clinical practice.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system for naming alkanes is built upon a set of rules that allow for the generation of a unique name for any given alkane structure. The fundamental steps are outlined below.

1. Identification of the Parent Chain

The foundation of the name is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[2][3][10][11][12][13][14] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][13][15]

2. Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is chosen to give the substituents the lowest possible locants (numbers).[1][10][11][12][14] If there is a tie, the numbering is chosen that gives the second substituent the lower number, and so on.[12][13] If a tie still exists, the numbering is assigned to give the first substituent in alphabetical order the lower locant.[10][11][12]

3. Naming the Substituents

Each branch attached to the parent chain is a substituent. Simple alkyl substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

4. Assembling the Name

The full name is assembled by:

-

Listing the substituents in alphabetical order. Prefixes such as "di-", "tri-", "tetra-", which indicate the number of identical substituents, are ignored for alphabetization. However, prefixes like "iso-" and "neo-" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[10][11][16]

-

Preceding each substituent name with its locant.

-

Using hyphens to separate numbers from words and commas to separate numbers from each other.[2][16]

-

The name of the parent alkane is the final part of the name.

The logical workflow for these fundamental steps is illustrated in the diagram below.

Nomenclature of Complex Substituents

When a substituent on the parent chain is itself branched, it is referred to as a complex substituent. The rules for naming these are as follows:

-

The branched substituent is named as a separate entity. The carbon atom of the substituent that is attached to the parent chain is always numbered as 1.[5][12][17]

-

The longest continuous chain within the substituent, starting from carbon 1, is identified as the base name of the complex substituent.

-

The substituents on this base chain are named and numbered.

-

The entire name of the complex substituent is enclosed in parentheses.[5][15][18]

-

When alphabetizing, the first letter of the complete name of the complex substituent (including any numerical prefixes like "di-" or "tri-") is used.[17]

For multiple occurrences of the same complex substituent, prefixes such as "bis-" (for two), "tris-" (for three), and "tetrakis-" (for four) are used instead of "di-", "tri-", and "tetra-".[17][18]

The decision-making process for naming complex substituents is visualized in the following diagram.

Data Presentation: Physicochemical Properties of Heptane (B126788) Isomers

The structural arrangement of atoms in complex branched alkanes has a significant impact on their physical properties. Increased branching generally leads to a decrease in boiling point due to a smaller surface area and weaker van der Waals forces.[11][13][19] The following table summarizes the boiling points of the nine isomers of heptane (C₇H₁₆).

| IUPAC Name | Structure | Boiling Point (°C) |

| Heptane | n-heptane | 98.4 |

| 2-Methylhexane | isoheptane | 90.0 |

| 3-Methylhexane | 92.0 | |

| 2,2-Dimethylpentane | neoheptane | 79.2 |

| 2,3-Dimethylpentane | 89.8 | |

| 2,4-Dimethylpentane | 80.5 | |

| 3,3-Dimethylpentane | 86.1 | |

| 3-Ethylpentane | 93.5 | |

| 2,2,3-Trimethylbutane | triptane | 80.9 |

Data sourced from publicly available chemical databases.

Experimental Protocols: Methods for Structural Elucidation

Before a complex alkane can be named, its precise molecular structure must be determined. This is achieved through a combination of modern analytical techniques. A general workflow for structure elucidation is presented below.

Key Experimental Methodologies:

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.[10][20][21] High-resolution mass spectrometry can yield the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry.[10][12][15][20]

-

¹H NMR: Provides information about the number of different types of hydrogen atoms and their neighboring environments.

-

¹³C NMR: Shows the number of different types of carbon atoms in a molecule.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the piecing together of the molecular skeleton.

-

-

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is used to separate components of a mixture and can aid in the identification of known compounds by their retention times.[10] For novel compounds, it is a crucial purification step.

-

Infrared (IR) Spectroscopy: While alkanes have simple IR spectra, this technique is valuable for confirming the absence of other functional groups, thereby ensuring the sample is a pure alkane.[10][12]

The combination of these techniques allows researchers to unambiguously determine the constitution of a complex branched alkane, which is the necessary prerequisite for applying the IUPAC nomenclature rules described in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Drug Nomenclature: Drug Naming system | Pharmacology Mentor [pharmacologymentor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. iupac.org [iupac.org]

- 6. m.youtube.com [m.youtube.com]

- 7. International_Union_of_Pure_and_Applied_Chemistry_nomenclature [chemeurope.com]

- 8. Drug nomenclature - Wikipedia [en.wikipedia.org]

- 9. drugpatentwatch.com [drugpatentwatch.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. Heptane | Fisher Scientific [fishersci.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]

- 17. Heptane - Wikipedia [en.wikipedia.org]

- 18. Solved 8. (2) Rank the following isomers of heptane in order | Chegg.com [chegg.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jchps.com [jchps.com]

- 21. sydney.edu.au [sydney.edu.au]

Spectroscopic Analysis of C11H24 Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for various isomers of undecane (B72203) (C11H24). Understanding the unique spectral characteristics of these isomers is crucial for their identification and characterization in complex mixtures, a common challenge in petrochemical analysis, environmental science, and as reference standards in drug development. This document summarizes key quantitative spectroscopic data, details the experimental protocols for obtaining this data, and provides visual representations of analytical workflows.

Introduction to the Isomers of Undecane

Undecane (C11H24) is an alkane with 159 structural isomers. The seemingly subtle differences in their branched structures lead to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. This guide focuses on providing a comparative analysis of the spectroscopic data for a selection of these isomers, facilitating their unambiguous identification.

Spectroscopic Data of C11H24 Isomers

The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for n-undecane and several of its branched-chain isomers. This data has been aggregated from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, allowing for the differentiation of isomers.

Table 1: ¹H NMR Spectroscopic Data for Selected C11H24 Isomers

| Isomer Name | Key ¹H Chemical Shifts (δ, ppm) and Multiplicities |

| n-Undecane | ~0.88 (t, 6H, -CH₃), ~1.26 (m, 18H, -CH₂-) |

| 2-Methyldecane | Data not readily available in searched sources. |

| 4-Methyldecane | Data not readily available in searched sources. |

| 2,2-Dimethylnonane | Data not readily available in searched sources. |

Table 2: ¹³C NMR Spectroscopic Data for Selected C11H24 Isomers

| Isomer Name | ¹³C Chemical Shifts (δ, ppm) |

| n-Undecane | 14.1, 22.7, 29.4, 29.7, 31.9 |

| 2-Methyldecane | 14.1, 22.7, 22.8, 27.2, 28.1, 29.7, 30.0, 31.9, 36.8, 39.2 |

| 4-Methyldecane | 11.0, 14.1, 19.2, 22.8, 23.3, 29.5, 30.0, 32.0, 32.7, 34.6, 36.7 |

| 2,2-Dimethylnonane | Data not readily available in searched sources. |

Note: The complexity of the overlapping signals in the ¹H NMR spectra of alkanes often makes precise assignment challenging without advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. For alkanes, the spectra are dominated by C-H and C-C bond vibrations.

Table 3: Key IR Absorption Bands for Selected C11H24 Isomers

| Isomer Name | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |

| n-Undecane [1] | ~2955, 2924, 2854 | ~1467, 1378 |

| 2-Methyldecane [2] | ~2957, 2925, 2856 | ~1466, 1378 |

| 4-Methyldecane [3] | ~2957, 2925, 2857 | ~1465, 1378 |

| 4,5-Dimethylnonane [4] | Not specified | ~1458, 1378 |

Note: The IR spectra of alkane isomers are often very similar, with subtle differences in the fingerprint region (below 1500 cm⁻¹) potentially being used for differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns of alkanes are highly dependent on the stability of the resulting carbocations, making it a valuable tool for distinguishing between isomers.

Table 4: Key Mass Spectrometry Data for Selected C11H24 Isomers

| Isomer Name | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |

| n-Undecane | 156 | 43, 57, 71, 85 |

| 2-Methyldecane | 156 | 43, 57, 71, 85, 141 |

| 4-Methyldecane | 156 | 43, 57, 71, 85, 113, 127 |

| 2,5-Dimethylnonane | 156 | 43, 57, 71, 85, 99, 113 |

| 4,5-Dimethylnonane [4] | 156 | 57, 70, 84, 99, 113 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of C11H24 isomers. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the C11H24 isomer in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

The final volume should be approximately 0.6-0.7 mL.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

3.1.2. ¹H NMR Spectroscopy

-

Acquire the spectrum on a spectrometer with a proton frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

-

Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

3.1.3. ¹³C NMR Spectroscopy

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-10 seconds.

-

Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

-

Neat Liquid: Place a drop of the neat liquid C11H24 isomer between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

3.2.2. Data Acquisition

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Record a background spectrum of the salt plates (and solvent, if used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Introduction

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the C11H24 isomer into a gas chromatograph for separation before introduction into the mass spectrometer. This is the preferred method for analyzing mixtures of isomers.

-

Direct Infusion: Introduce the sample directly into the ion source via a heated probe or direct liquid injection.

3.3.2. Ionization and Analysis

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows in the spectroscopic analysis of C11H24 isomers.

References

Introduction to Thermodynamic Stability of Branched Alkanes

An In-depth Technical Guide on the Thermodynamic Stability of 3-Ethyl-2,4-dimethylheptane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The thermodynamic stability of a compound is fundamentally indicated by its standard Gibbs free energy of formation (ΔfG°), which represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfG° signifies greater thermodynamic stability. The Gibbs free energy is a function of both enthalpy (ΔH°) and entropy (S°), as defined by the equation:

ΔG° = ΔH° - TΔS°

For alkanes, a general and crucial trend is that branched isomers are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is manifested as a more negative standard enthalpy of formation (ΔfH°).[2] This phenomenon is attributed to a combination of factors, including electrostatic and electron correlation effects, which are more favorable in the more compact structure of a branched alkane.[1] While branching reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points, the intramolecular stability is enhanced.

This compound, as a C₁₁H₂₄ isomer, is expected to be significantly more stable than its linear analog, n-undecane.[3][4] Quantifying this stability requires precise determination of its thermodynamic properties.

Quantitative Thermodynamic Data

As of this review, specific, experimentally determined values for the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for this compound are not available in publicly accessible databases. However, data for the linear isomer, n-undecane, are well-documented and provide a crucial baseline for comparison. The properties of this compound can be estimated with high accuracy using the computational methods described in Section 4.

Table 1: Standard Thermodynamic Properties of n-Undecane (Ideal Gas Phase at 298.15 K)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -275.9 ± 1.7 | kJ/mol |

| Standard Molar Entropy | S° | 559.57 ± 1.26 | J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔfG° | 20.3 | kJ/mol |

Data sourced from the NIST Chemistry WebBook. Note: Gibbs free energy is calculated from ΔfH° and S° values.[5][6][7][8][9][10][11]

Experimental Protocols for Thermodynamic Characterization

The determination of the fundamental thermodynamic properties of a volatile organic compound like this compound requires two primary experimental techniques: bomb calorimetry to determine the enthalpy of combustion, and adiabatic or differential scanning calorimetry to determine heat capacity.

Determination of Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°).

Principle: A precisely weighed mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is measured. The enthalpy of formation is then calculated using Hess's Law.

Detailed Methodology:

-

Calibration: The heat capacity (Cᵥ) of the calorimeter system (bomb, water, stirrer, etc.) is determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.[12][13]

-

Sample Preparation (for Volatile Liquids):

-

A sample of this compound (typically 0.8 - 1.2 g) is weighed into a capsule suitable for volatile liquids to prevent evaporation.[14][15] Gelatin capsules or specially designed platinum crucibles with sealable lids are often used.[15]

-

The capsule is placed in the crucible inside the oxygen bomb.

-

A fuse wire (e.g., nickel-chromium) of known length and weight is connected to the electrodes, with the wire positioned to be in contact with the sample.[14]

-

-

Assembly and Combustion:

-

The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[12]

-

The bomb is submerged in a precisely measured quantity of water in the calorimeter's bucket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations:

-

The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings.

-

The total heat released (qᵥ) is calculated using the formula: qᵥ = Cᵥ * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and any auxiliary substances.

-

The standard internal energy of combustion (ΔcU°) is calculated per mole of the sample.

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔcH° = ΔcU° + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Standard Molar Entropy (S°) via Calorimetry

Standard molar entropy is determined by measuring the heat capacity (Cₚ) of the substance as a function of temperature from near absolute zero up to the standard temperature (298.15 K).

Principle: Adiabatic calorimetry or modern Differential Scanning Calorimetry (DSC) can be used. The principle involves supplying a known quantity of heat to the sample and measuring the resulting temperature increase under controlled conditions (adiabatically or by comparison to a reference).

Detailed Methodology (using DSC, per ASTM E1269): [16]

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Procedure: Three separate experimental runs are performed under identical conditions (e.g., heating rate of 10-20 K/min, inert gas purge).[17]

-

Run 1 (Baseline): An empty, hermetically sealed sample pan is run to obtain a baseline heat flow curve.

-

Run 2 (Standard): A precisely weighed sample of a standard reference material with a known heat capacity (e.g., sapphire) is run.[17]

-

Run 3 (Sample): A precisely weighed sample of this compound is hermetically sealed in a pan and run.

-

-

Data Analysis:

-

At a specific temperature (T), the heat flow difference between the baseline and the standard run (Δq_std) and between the baseline and the sample run (Δq_smp) is measured.

-

The heat capacity of the sample (Cₚ,smp) is calculated using the equation: Cₚ,smp = Cₚ,std * (Δq_smp / Δq_std) * (m_std / m_smp), where 'm' represents the mass of the standard and sample.

-

-

Entropy Calculation: The standard molar entropy at 298.15 K (S°₂₉₈) is calculated by integrating the heat capacity data from T ≈ 0 K to 298.15 K, accounting for the entropies of any phase transitions (melting, boiling) that occur within this range.

Computational Protocols for Thermodynamic Estimation

When experimental data is unavailable, computational methods provide reliable estimates of thermodynamic properties. The Benson Group Additivity method is a well-established semi-empirical approach.

Benson Group Additivity Method

Principle: This method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent structural groups.[18] Each group's contribution is an empirically derived value based on experimental data from a large set of related molecules.[19][20]

Detailed Methodology:

-

Molecular Dissection: The structure of this compound is broken down into its constituent groups. A "group" is defined as an atom and its ligands.

-

Structure: CH₃-CH(CH₃)-CH(CH₂CH₃)-CH(CH₃)-CH₂-CH₂-CH₃

-

Groups:

-

2 x [C-(C)(H)₃] - Primary carbons in methyl groups attached to secondary or tertiary carbons.

-

1 x [C-(C)₂(H)₂] - Secondary carbon in the main chain.

-

2 x [C-(C)₂(H)₂] - Secondary carbons (one in the ethyl group, one in the main chain).

-

3 x [C-(C)₃(H)] - Tertiary carbons.

-

Corrections for non-nearest neighbor interactions (e.g., gauche interactions) must also be included.

-

-

-

Summation of Group Values: The tabulated, empirically derived values for ΔfH°, S°, and Cₚ(T) for each group are summed.

-

Symmetry Correction: For entropy calculations, a correction term, -Rln(σ), is applied, where R is the gas constant and σ is the symmetry number of the molecule.

-

Calculation of Gibbs Free Energy: Once ΔfH° and S° are estimated, ΔfG° can be calculated using the Gibbs equation.

More advanced computational chemistry methods, such as Density Functional Theory (DFT) and composite methods like G3 or CBS-QB3, can also be employed for higher accuracy predictions of these properties.[21]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the logical workflow for the experimental determination of the thermodynamic stability of this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Computational Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of this compound using the Benson Group Additivity method.

Caption: Workflow for Benson Group Additivity estimation.

Conclusion

The thermodynamic stability of this compound is a critical parameter for its application in research and industry. While direct experimental values are not currently published, this guide details the rigorous and well-established experimental and computational methodologies required for their determination. Through bomb calorimetry, the enthalpy of formation can be ascertained. Through adiabatic or differential scanning calorimetry, the heat capacity and, subsequently, the standard entropy can be found. These two key values allow for the calculation of the Gibbs free energy of formation, the ultimate measure of thermodynamic stability. Furthermore, computational methods like group additivity provide a powerful and cost-effective means to accurately estimate these properties, enabling informed decisions in drug development and chemical engineering.

References

- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Undecane [webbook.nist.gov]

- 6. Undecane [webbook.nist.gov]

- 7. Undecane [webbook.nist.gov]

- 8. Undecane [webbook.nist.gov]

- 9. Undecane [webbook.nist.gov]

- 10. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 12. scimed.co.uk [scimed.co.uk]

- 13. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 19. srd.nist.gov [srd.nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Predicted Boiling Point of 3-Ethyl-2,4-dimethylheptane: A Technical Guide

This guide provides a detailed analysis and prediction of the boiling point for 3-Ethyl-2,4-dimethylheptane, an isomer of undecane (B72203) (C11H24). The content is tailored for researchers, scientists, and professionals in drug development who require accurate physicochemical data.

Introduction: Boiling Points of Branched Alkanes

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces.[1][2][3] These forces are influenced by two main factors:

-

Molecular Size: As the number of carbon atoms increases, the surface area of the molecule and the number of electrons increase, leading to stronger van der Waals forces and a higher boiling point.[2][3][4]

-

Molecular Branching: For isomers with the same molecular formula, increased branching leads to a more compact, spherical shape.[1][3] This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to their straight-chain counterparts.[1][2][3]

Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the boiling points of alkanes by correlating their molecular structures with their physical properties.[5][6] These models can use various molecular descriptors, such as topological indices (e.g., Wiener number), to quantify the degree of branching and predict boiling points with a reasonable degree of accuracy.[5][6][7]

Predicted Boiling Point and Comparative Data

Predicted Boiling Point of this compound: 184-187 °C

This prediction is based on the trends observed in the boiling points of related undecane isomers, as detailed in the table below.

| Isomer Name | Structure | Boiling Point (°C) |

| n-Undecane | CH3(CH2)9CH3 | 196[3][8] |

| 2-Methyldecane | CH3CH(CH3)(CH2)7CH3 | 189.3[3][9] |

| 3-Methyldecane | CH3CH2CH(CH3)(CH2)6CH3 | 189.1[3][9] |

| 3-Ethyl-3,4-dimethylheptane (B14560665) | CH3CH2C(CH3)(C2H5)CH(CH3)C3H7 | 189.8[10] |

| 2,3-Dimethylnonane (B13832861) | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 186.9[3] |

| This compound | CH3CH(CH3)CH(C2H5)CH(CH3)C3H7 | 184-187 (Predicted) |

| 4-Ethyl-2,4-dimethylheptane (B14556577) | (CH3)2CHCH2C(CH3)(C2H5)C3H7 | 178.9[11] |

Methodology for Boiling Point Prediction

The prediction for the boiling point of this compound is derived from a comparative analysis of its molecular structure against its isomers with known boiling points.

-

Structural Analysis: this compound is a highly branched alkane. The presence of three alkyl substituents (one ethyl and two methyl groups) on the main heptane (B126788) chain results in a more compact structure compared to less branched isomers like 2-methyldecane.

-

Comparative Analysis:

-

The boiling point of n-undecane (196 °C) serves as the upper benchmark.[3][8]

-

As branching increases, the boiling point decreases. For instance, 2,3-dimethylnonane has a boiling point of 186.9 °C.[3]

-

The structure of this compound is very similar to 3-ethyl-3,4-dimethylheptane (boiling point 189.8 °C).[10] However, the substitution pattern in the target molecule is slightly more distributed, which may lead to a slightly lower boiling point.

-

4-Ethyl-2,4-dimethylheptane has a significantly lower boiling point of 178.9 °C, likely due to the quaternary carbon creating a more spherical shape.[11]

-

-

Prediction Rationale: Given the high degree of branching in this compound, its boiling point is expected to be lower than that of singly branched isomers and comparable to other highly branched isomers. The predicted range of 184-187 °C positions it slightly below the less compact, highly branched isomers.

The logical workflow for this prediction is illustrated in the diagram below.

Caption: Logical workflow for the prediction of the boiling point of this compound.

Experimental Protocols for Boiling Point Determination

Should an experimental determination of the boiling point be required, the following established methods are recommended.

Thiele Tube Method

This method is suitable for small sample volumes.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source.

-

Methodology:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[12]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]

-

Distillation Method

This method is appropriate when a larger sample volume is available and purification is also desired.

-

Principle: The boiling point is the temperature at which a liquid actively boils and its vapor phase is in equilibrium with the liquid phase.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Methodology:

-

The sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated to a steady boil.

-

The thermometer bulb should be positioned so that it is fully immersed in the vapor, with the top of the bulb level with the side arm of the distillation flask.

-

The temperature at which a steady distillation rate is achieved and the temperature remains constant is recorded as the boiling point.[12]

-

The experimental workflow for determining the boiling point is depicted below.

Caption: Experimental workflow for the determination of the boiling point.

References

- 1. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Boiling Point Models of Alkanes | Semantic Scholar [semanticscholar.org]

- 7. rjptonline.org [rjptonline.org]

- 8. webqc.org [webqc.org]

- 9. benchchem.com [benchchem.com]

- 10. 3-ethyl-3,4-dimethylheptane [chemister.ru]

- 11. 4-ethyl-2,4-dimethylheptane [chemister.ru]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Molecular Geometry of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the molecular geometry of highly branched alkanes. It delves into the intricate interplay of steric and electronic effects that dictate their three-dimensional structures, influencing their physical properties and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these complex molecules.

Fundamental Concepts of Alkane Molecular Geometry

The geometry of alkanes is fundamentally dictated by the tetrahedral bonding of sp³-hybridized carbon atoms, which ideally results in bond angles of 109.5°. In simple, unbranched alkanes, the carbon backbone adopts a zigzag conformation to minimize steric hindrance between adjacent methylene (B1212753) groups. However, in highly branched alkanes, significant deviations from these ideal geometries are observed due to increased steric strain.

Torsional Strain vs. Steric Strain:

-

Torsional Strain: This type of strain arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is most pronounced in eclipsed conformations, where these bonds are aligned.

-

Steric Strain (Van der Waals Strain): This occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. In highly branched alkanes, steric strain is the dominant factor influencing their preferred conformations.

The interplay between these strains dictates the rotational barriers around C-C single bonds and the overall molecular shape.

Conformational Analysis of Highly Branched Alkanes

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.[1][2][3] For highly branched alkanes, the presence of bulky substituents, such as tert-butyl groups, severely restricts this rotation and leads to unique and often strained conformations.

A logical workflow for performing a conformational analysis of a branched alkane is as follows:

The most stable conformation of a branched alkane will be the one that minimizes the total strain energy. This often involves a trade-off between different types of strain. For instance, a rotation that relieves torsional strain might increase steric strain.

Quantitative Geometrical Parameters

The increased steric hindrance in highly branched alkanes leads to noticeable distortions in bond lengths and angles from their ideal values.

| Parameter | Ideal Value | Typical Range in Highly Branched Alkanes | Notes |

| C-C Bond Length | 1.54 Å | 1.54 - 1.64 Å | Significant bond elongation is observed to alleviate steric repulsion between bulky groups. For example, the central C-C bond in 2,2,3,3-tetramethylbutane (B1293380) is notably long. |

| C-C-C Bond Angle | 109.5° | 110° - 125° | Bond angles often widen to accommodate bulky substituents. For instance, the central C-C-C angle in di-tert-butylmethane is significantly larger than the tetrahedral ideal. |

| Torsional (Dihedral) Angles | 60° (gauche), 180° (anti) | Varies significantly | The presence of multiple bulky groups can force unusual torsional angles to minimize steric clash. |

Table 1: Comparison of Ideal vs. Observed Geometrical Parameters in Highly Branched Alkanes.

| Interaction Type | Energy Cost (kJ/mol) |

| H-H eclipsed | 4.0 |

| H-CH₃ eclipsed | 6.0 |

| CH₃-CH₃ eclipsed | 11.0 |

| CH₃-CH₃ gauche | 3.8 |

Table 2: Torsional and Steric Strain Energy Costs. [4][5]

Experimental Protocols for Determining Molecular Geometry

Several experimental techniques are employed to elucidate the precise molecular geometry of highly branched alkanes.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[6] However, obtaining high-quality single crystals of highly branched alkanes can be challenging due to their often-high symmetry and weak intermolecular interactions.

Detailed Methodology:

-

Synthesis and Purification: The target alkane is synthesized and rigorously purified to remove any impurities that might hinder crystallization.[6]

-

Crystallization: Growing single crystals is often the most critical and challenging step.[7]

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the compound. This is the most common method for small organic molecules.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[8]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[9]

Detailed Methodology:

-

Sample Introduction: A gaseous sample of the alkane is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the molecule.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the internuclear distances and bond angles in the molecule.

Computational Chemistry Approaches

Computational modeling provides invaluable insights into the geometry and energetics of highly branched alkanes, especially for molecules that are difficult to synthesize or crystallize.

Workflow for Computational Geometry Optimization:

Key Steps in Computational Geometry Optimization:

-

Initial Structure Generation: A plausible 3D structure of the molecule is created using molecular modeling software.

-

Method and Basis Set Selection: An appropriate level of theory (e.g., Density Functional Theory - DFT) and basis set are chosen. The choice depends on the desired accuracy and the computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts the atomic coordinates until a stationary point on the potential energy surface is found.[10]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., all vibrational frequencies are real). Imaginary frequencies indicate a transition state or a higher-order saddle point.

Conclusion

The molecular geometry of highly branched alkanes is a fascinating and complex field of study. The severe steric hindrance imposed by bulky substituents leads to significant deviations from ideal tetrahedral geometries, resulting in elongated bonds, widened angles, and restricted torsional freedom. A combination of experimental techniques, particularly single-crystal X-ray diffraction and gas-phase electron diffraction, along with high-level computational methods, is essential for accurately characterizing the three-dimensional structures of these molecules. A thorough understanding of their geometry is crucial for predicting their physical properties, reactivity, and potential applications in fields such as drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. X-ray powder diffraction data for 1-adamantanol | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Strain | OpenOChem Learn [learn.openochem.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloalkanes and strain [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

Intermolecular Forces in Branched vs. Linear Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interplay between molecular structure and intermolecular forces in linear and branched alkanes. A thorough understanding of these principles is fundamental in various scientific disciplines, including drug design and materials science, where the physical properties of molecules govern their behavior and efficacy.

Core Principles: Van der Waals Forces in Alkanes

Alkanes, being nonpolar molecules, exhibit only one type of intermolecular force: van der Waals forces, specifically London dispersion forces. These transient forces arise from temporary fluctuations in electron distribution around the molecule, creating instantaneous dipoles that induce dipoles in neighboring molecules. The strength of these forces is primarily influenced by two factors:

-

Molecular Surface Area: Larger molecules with greater surface area have more points of contact for intermolecular interactions, leading to stronger London dispersion forces.

-

Polarizability: The ease with which the electron cloud of a molecule can be distorted to form a dipole. Larger molecules with more electrons are more polarizable, resulting in stronger dispersion forces.

The Influence of Branching on Physical Properties

The introduction of branching in an alkane's carbon chain has a profound and often contrasting effect on its physical properties, primarily its boiling point and melting point. These effects are a direct consequence of the alteration of the molecule's shape and its ability to interact with its neighbors.

Boiling Point

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2] This is because the elongated, cylindrical shape of linear alkanes allows for a larger surface area of contact between molecules.[2] This increased proximity and surface area lead to more effective London dispersion forces, which require more thermal energy to overcome for the substance to transition into the gaseous phase.[1][2]

Conversely, branching makes a molecule more compact and spherical.[2] This reduction in surface area limits the points of contact between adjacent molecules, thereby weakening the intermolecular van der Waals forces.[3] Consequently, less energy is required to separate the molecules, resulting in a lower boiling point.[3]

Melting Point

The effect of branching on melting points is more nuanced. While linear alkanes can pack together in an orderly fashion in a crystal lattice, highly branched alkanes can sometimes exhibit higher melting points.[2] This is particularly true for molecules with a high degree of symmetry, such as neopentane (B1206597) (2,2-dimethylpropane).[2] The compact, spherical shape of these highly branched molecules allows them to pack more efficiently and symmetrically into a crystal lattice, leading to stronger intermolecular forces in the solid state that require more energy to break.[2]

However, for less symmetrical branched alkanes, the branching can disrupt the regular packing in the crystal lattice, leading to lower melting points compared to their linear counterparts.[2]

Quantitative Data Summary

The following tables summarize the key physical properties of common linear and branched alkanes, illustrating the principles discussed above.

Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |

| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | 26.4[4] |

| Isopentane (2-Methylbutane) | CH₃CH(CH₃)CH₂CH₃ | 27.7 | -159.9 | 26.43[5] |

| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | 9.5 | -16.6 | 22.7 (at 282.6 K) |

Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |

| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 | 31.56 (at 298.15 K)[6] |

| 2-Methylpentane | CH₃CH(CH₃)(CH₂)₂CH₃ | 60.3 | -153.7 | 27.99 (at 298.15 K) |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | -118 | 28.33 (at 298.15 K) |

| 2,2-Dimethylbutane | C(CH₃)₂CH₂CH₃ | 49.7 | -99.9 | 27.5 (at 298.15 K) |

| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 58.0 | -128.4 | 28.1 (at 298.15 K) |

Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |

| n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 | -90.6 | 36.57 (at 25 °C)[7] |

| 2-Methylhexane | CH₃CH(CH₃)(CH₂)₃CH₃ | 90.0 | -118.3 | 34.0 |

| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 92.0 | -119.4 | 34.3 |

| 2,2-Dimethylpentane | C(CH₃)₂(CH₂)₂CH₃ | 79.2 | -123.8 | 32.2 |

| 2,3-Dimethylpentane | CH₃CH(CH₃)CH(CH₃)CH₂CH₃ | 89.8 | -135 | 33.3 |

| 2,4-Dimethylpentane | CH₃CH(CH₃)CH₂CH(CH₃)CH₃ | 80.5 | -119.2 | 32.5 |

| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | -134.6 | 33.4 |

| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | -118.6 | 34.5 |

| 2,2,3-Trimethylbutane | C(CH₃)₂CH(CH₃)₂ | 80.9 | -25.0 | 32.0 |

Table 4: Physical Properties of Octane Isomers (C₈H₁₈)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Heat of Vaporization (kJ/mol) |

| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | -56.8 | 41.49 (at 25 °C)[8] |

| 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 117.6 | -109.0 | 36.6 |

| 2,2,4-Trimethylpentane | C(CH₃)₂CH₂CH(CH₃)₂ | 99.3 | -107.4 | 35.2 |

Experimental Protocols

The determination of boiling and melting points is a fundamental experimental procedure in organic chemistry for characterizing and assessing the purity of compounds.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

A small amount of the liquid alkane is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and immersed in the mineral oil bath of the Thiele tube. The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Melting Point Determination (Capillary Method)

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Solid alkane sample (for higher molecular weight alkanes that are solid at room temperature)

Procedure:

-

A small amount of the finely powdered solid alkane is packed into the bottom of a capillary tube.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

The sample is heated at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A pure compound will have a sharp melting point range of 1-2°C.[10]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Relationship between alkane structure and physical properties.

Caption: Experimental workflow for determining physical properties.

References

- 1. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 2. Pentane [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pentane | C5H12 | CID 8003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopentane | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Hexane [webbook.nist.gov]

- 7. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. n-Hexane (CAS 110-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Discovery and Isolation of Novel Branched Alkanes: A Technical Guide

This guide provides an in-depth overview of the methodologies and techniques involved in the discovery, isolation, and characterization of novel branched alkanes. Tailored for researchers, scientists, and professionals in drug development, this document details the journey from initial identification in complex natural mixtures to definitive structural elucidation. It covers key experimental protocols, data interpretation, and the underlying principles of the most salient analytical techniques in the field.

Introduction to Branched Alkanes

Branched alkanes are saturated hydrocarbons that feature alkyl side chains attached to a longer parent carbon chain.[1][2][3] Unlike their linear counterparts, the presence of branching significantly alters their physical properties, such as boiling point and viscosity, and introduces stereochemical complexity.[3] These molecules are found in a wide array of natural sources, from the cuticular waxes of insects and plants to microbial metabolites, and play roles in chemical signaling, environmental protection, and cellular membrane structure.[4] The exploration of novel branched alkanes is driven by their potential applications as biofuels, lubricants, and as chiral building blocks in synthetic chemistry.

Discovery and Natural Occurrence

The discovery of novel branched alkanes is predominantly linked to the exploration of biological systems. Microorganisms, in particular, represent a vast and largely untapped resource for new hydrocarbon structures.

Microbial Biosynthesis

Bacteria and fungi produce a diverse array of branched hydrocarbons.[4] The biosynthesis of these molecules is often linked to branched-chain fatty acid synthesis.[5][6] In many bacteria, branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine serve as primers for fatty acid synthesis.[5] A subsequent decarboxylation step is essential for the formation of the branched hydrocarbon chain.[5] Another prominent pathway involves a head-to-head condensation of two fatty acyl chains, mediated by the OleA enzyme, which ultimately leads to the formation of a long-chain olefin that can be subsequently reduced to the corresponding alkane.[7] Engineered microbial systems, primarily using E. coli, are also being developed to produce specific medium-chain hydrocarbons for industrial applications.[8]

Other Natural Sources

Beyond the microbial world, novel branched alkanes are frequently identified in:

-

Insect Cuticular Hydrocarbons (CHCs): These serve as a crucial barrier against desiccation and are involved in chemical communication. Identifying methyl-branched alkanes is a common challenge in this field.[9]

-

Plant Waxes: The epicuticular wax of plants contains a mixture of lipids, including long-chain alkanes, which protect the plant from environmental stress.[10]

-

Fungi: Certain species of fungi produce volatile organic compounds that include branched aldehydes and long-chain alkanes, which may serve defensive or ecological roles.[4]

Isolation and Purification Protocols

The isolation of branched alkanes from their native, often complex, matrix is a critical step that precedes characterization. The choice of method depends on the source and the physicochemical properties of the target molecules.

Separation of Linear and Branched Alkanes

A primary challenge in isolating branched alkanes is their separation from the often more abundant linear isomers.

-

Urea (B33335) Adduction (Urea Clathrate Formation): This technique is highly effective for separating linear n-alkanes from branched and cyclic alkanes.[11] In the presence of an activator like methanol (B129727), urea crystallizes into a helical lattice that selectively traps linear alkanes, while the bulkier branched isomers are excluded.[11] The solid urea-alkane complex can be separated by filtration, and the n-alkanes recovered by dissolving the complex in hot water.[11]

-

Molecular Sieves: Crystalline zeolites with precisely defined pore sizes (e.g., 5Å) can selectively adsorb linear alkanes based on their smaller kinetic diameter, allowing the branched isomers to pass through.[11] This method is a cornerstone of industrial-scale isomer separations.[12]

Chromatographic Separation

Chromatography is the principal technique for the fine separation of complex hydrocarbon mixtures.[13]

-